1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a pyridine-containing reagent. One common method involves the use of 3-pyridinecarboxaldehyde and 4-aminopyrazole as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which can reduce the pyrazole or pyridine rings to their respective dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites, leading to the suppression of signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)pyrazole: This compound has a similar structure but with the pyridine ring attached at the 2-position of the pyrazole ring. It exhibits different reactivity and biological activity due to the positional isomerism.
1-(Pyridin-4-yl)pyrazole: Here, the pyridine ring is attached at the 4-position of the pyrazole ring. This structural variation can lead to differences in chemical properties and applications.
Pyrazolo[3,4-b]pyridines: These are fused ring systems that combine pyrazole and pyridine rings.
Eigenschaften
Molekularformel |
C10H12N4 |
---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(2-pyridin-3-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c11-10-7-13-14(8-10)5-3-9-2-1-4-12-6-9/h1-2,4,6-8H,3,5,11H2 |
InChI-Schlüssel |
GQAXXSOMBBMYBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.